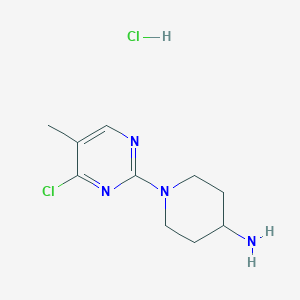

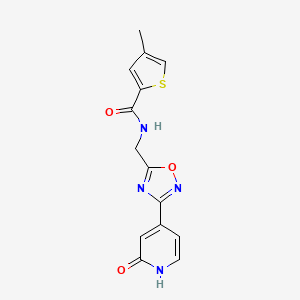

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

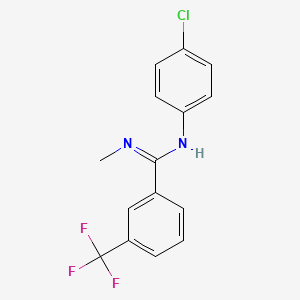

The compound contains several functional groups including a thiadiazole ring, a pyrimidine ring, and a piperazine ring. The thiadiazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazole and pyrimidine rings in separate steps, followed by their connection via the piperazine ring. This could potentially be achieved through a series of condensation and cyclization reactions .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the rings and the substituents on these rings. The presence of the trifluoromethyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the thiadiazole and pyrimidine rings might undergo substitution reactions, while the piperazine ring might participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Potential

A novel series of compounds derived from (4-Methyl-1,2,3-thiadiazol-5-yl) have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These compounds have been identified as potential cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with specific derivatives showing high inhibitory activity and selectivity for COX-2. This suggests their potential in developing new anti-inflammatory agents with reduced side effects associated with non-selective COX inhibition (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Properties

Research on related compounds has indicated variable and modest antimicrobial activity against a range of bacterial and fungal strains. The synthesis process involves reacting specific precursor compounds with amino-substituted benzothiazoles and chloropyridine-carboxylic acid, leading to a variety of derivatives with potential antimicrobial applications (Patel et al., 2011).

Additionally, a scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as new chemotypes with anti-mycobacterial potential. Several compounds within this series exhibited potent in vitro activity against Mycobacterium tuberculosis, highlighting their promise as new anti-tubercular agents with low cytotoxicity and favorable therapeutic indices (Pancholia et al., 2016).

Imaging Agents for Parkinson's Disease

Derivatives of the compound have been synthesized for potential use as Positron Emission Tomography (PET) imaging agents, specifically targeting the LRRK2 enzyme in Parkinson's disease. The synthesis process of the reference standard and its precursor demonstrates the compound's relevance in neurodegenerative disease research, providing a tool for in vivo study of enzyme activity and distribution (Wang et al., 2017).

Antipsychotic Potential

Research into novel Azo dye/Schiff base/Chalcone derivatives, incorporating a thiadiazole moiety, has shown excellent antipsychotic activity. Among these, specific compounds demonstrated high potency in inducing catalepsy, suggesting their utility in exploring new treatments for psychiatric disorders (Gopi et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds with similar structures .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Compounds with similar structures have been found to have various biological activities

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6OS/c1-8-12(25-21-20-8)13(24)23-5-3-22(4-6-23)11-7-10(14(15,16)17)18-9(2)19-11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNXVQNOCOSGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969570.png)

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)

![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

![2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2969582.png)

![N-(2-chloro-4-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2969584.png)